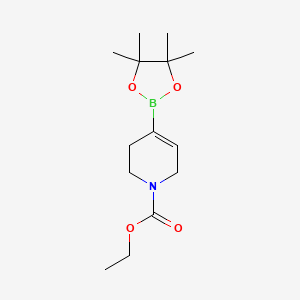![molecular formula C9H8ClN3O2 B1391927 Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate CAS No. 1005209-44-8](/img/structure/B1391927.png)
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate
Vue d'ensemble
Description
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is a chemical compound with the CAS Number: 1005209-44-8 . It has a molecular weight of 225.63 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine (PP) derivatives, such as Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate, have been synthesized through various pathways . These pathways have been developed to improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . A variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions .Molecular Structure Analysis
The InChI code for Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is 1S/C9H8ClN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine (PP) derivatives involves various chemical reactions . For instance, the regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Physical And Chemical Properties Analysis
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 225.63 . The storage temperature varies, with some sources suggesting room temperature and others suggesting 28 C .Applications De Recherche Scientifique
Reactivity and Derivative Synthesis
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate demonstrates notable reactivity, leading to the synthesis of various pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, as evidenced by the reaction with ammonium acetate and dimethylformamide dimethylacetal. These reactions often result in compounds with potential applications in medicinal chemistry and pharmacology (Bruni et al., 1994).
Synthesis of Carboxylates
The compound facilitates the synthesis of several pyrazolo[1,5-a]pyrimidine carboxylates. This process typically involves decarboxylation and is supported by N.M.R. data, underlining the compound's utility in synthesizing structurally diverse molecules (Auzzi et al., 1979).
Development of Fluorescent Molecules
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a derivative, has been synthesized and identified as a novel fluorescent molecule. This discovery underscores the potential for developing new fluorophores with multiple binding sites, expanding the applications in bioimaging and diagnostics (Wu et al., 2006).
Antimicrobial Studies
Research into the antimicrobial properties of derivatives has been conducted, showcasing the compound's role in developing new antimicrobial agents. These studies often involve molecular docking and testing against various microbial strains to assess efficacy and potential applications in treating infections (Abdallah & Elgemeie, 2022).
Anticancer Research
The synthesis of pyrazolylpyridines and their evaluation as anticancer agents highlight the significance of ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate in cancer research. These derivatives show activity against specific cancer cell lines, indicating their potential as therapeutic agents (Abdallah et al., 2017).
Tuberculostatic Activity
Derivatives have been evaluated for their tuberculostatic activity, with structural analogs showing promise as antituberculous agents. This exploration into tuberculosis treatment options underscores the compound's relevance in addressing global health challenges (Titova et al., 2019).
Synthesis of Novel Hybrids
The compound's derivatives have been used in the synthesis of novel hybrid molecules with potential biomedical applications. This includes the development of piperazine-pyrimidine-pyrazole hybrids, demonstrating the versatility and wide-ranging applications in drug discovery (Vavaiya et al., 2022).
Safety And Hazards
Orientations Futures
Pyrazolo[1,5-a]pyrimidine (PP) derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .
Propriétés
IUPAC Name |
ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRIBFRDDYKHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=NC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678366 | |
| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate | |
CAS RN |
1005209-44-8 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005209-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1391849.png)

![N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one](/img/structure/B1391852.png)



![1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1391859.png)


![Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391862.png)


![6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391867.png)